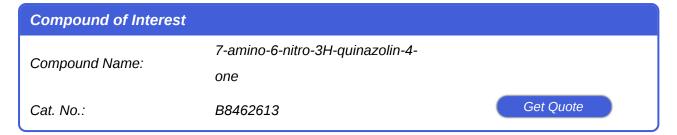


Technical Guide: Synthesis and Characteristics of Substituted Quinazolinones

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A focus on 6-Nitro-7-Substituted-3H-Quinazolin-4-one Derivatives

Introduction

This technical guide addresses the chemical synthesis, structure, and properties of amino-nitro substituted 3H-quinazolin-4-ones. Initial searches for a specific CAS number and detailed experimental data for **7-amino-6-nitro-3H-quinazolin-4-one** did not yield specific results, suggesting it is not a widely cataloged or studied compound. However, extensive literature exists for the synthesis and characterization of its isomers and related derivatives. This document will, therefore, provide a comprehensive overview of the synthesis of a closely related and well-documented class of compounds: 6-nitro-7-substituted-3H-quinazolin-4-ones and their subsequent conversion to 6-amino derivatives.

The quinazolinone scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic placement of functional groups, such as nitro and amino moieties, on the quinazoline ring is a key strategy in the development of novel therapeutic agents, including those with potential applications in oncology.[2]

Chemical Structure and Properties

The core structure of a quinazolinone consists of a fused benzene and pyrimidine ring system. The specific properties of substituted quinazolinones are largely determined by the nature and position of their functional groups.



Property	6-Nitroquinazolin-4(3H)-one
CAS Number	6943-17-5[3]
Molecular Formula	C ₈ H ₅ N ₃ O ₃ [3]
Molecular Weight	191.14 g/mol [3]
Appearance	Yellow Solid[3]
Melting Point	286-287 °C[3]
Solubility	Slightly soluble in DMSO and Methanol (with heating)[3]

Synthesis of Substituted Quinazolinones

The synthesis of amino-nitro substituted quinazolinones often involves a multi-step process, typically starting with a suitably substituted anthranilic acid or a pre-formed quinazolinone core that undergoes subsequent functionalization. A common strategy involves the nitration of the quinazolinone ring, followed by the introduction of other substituents and the eventual reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one

A widely cited method for the synthesis of 6-nitroquinazolin-4(3H)-one involves the nitration of quinazolin-4(3H)-one.[4]

Materials:

- Quinazolin-4(3H)-one
- Concentrated Sulfuric Acid
- Nitric Acid
- Ethanol



Procedure:

- In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K for 1 hour.[4]
- Prepare a nitrating mixture of 21 ml of nitric acid and 18 ml of concentrated sulfuric acid. Add this mixture to the flask under vigorous stirring, maintaining a temperature not exceeding 303 K.[4]
- Stir the reaction mixture for another hour at the same temperature, followed by an additional hour at room temperature.[4]
- Dropwise, add 45 ml of nitric acid to the reaction mixture over a period of 1 hour at room temperature.[4]
- Allow the reaction mixture to stand at room temperature for 10 hours.
- Pour the contents of the flask into a dish containing ice.[4]
- Filter the resulting precipitate, wash with water, and dry.[4]
- Recrystallize the crude product from ethanol to obtain pure 6-nitroquinazolin-4(3H)-one.[4]

Experimental Protocol: Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one

This protocol demonstrates a common synthetic route starting from a fluorinated and nitrated quinazolinone.

Step 1: Synthesis of 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one

- Load a 500 mL round-bottomed flask with 5.228 g of 7-fluoro-6-nitroquinazolin-4(3H)-one (25.00 mmol) and 200 mL of ethanol under an argon atmosphere.[5]
- Add 3.518 ml of (4-methoxyphenyl)methanethiol (25.25 mmol) with a syringe.
- Add a solution of 1.050 g of NaOH (26.25 mmol) in 10 mL of H₂O dropwise.



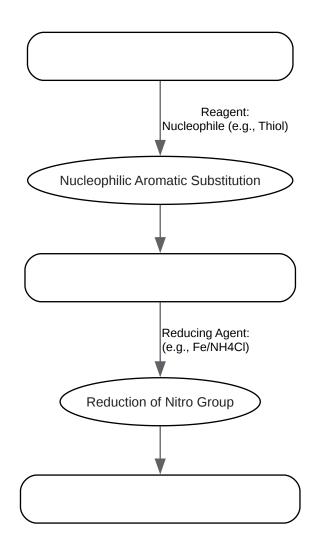
Step 2: Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one

- In a 250 mL round-bottomed flask, combine 8.321 g of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (23.48 mmol), 6.285 g of NH₄Cl (117.5 mmol), and 150 mL of a 4:1 EtOH/H₂O mixture.[5]
- Place the flask in an oil bath at 80 °C.[5]
- Add 6.562 g of iron powder (117.5 mmol) while stirring.[5]
- Fit the flask with a reflux condenser and stir the reaction under argon at 80 °C for 2 hours, or until TLC indicates complete reduction.[5]

Synthetic Pathways and Logical Relationships

The following diagram illustrates a generalized synthetic pathway for the creation of 6-amino-7-substituted quinazolinones, a common strategy in the chemical literature.





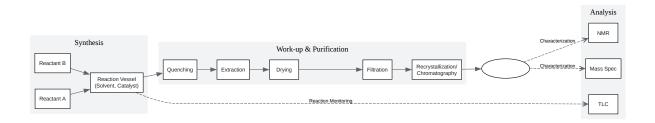
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Caption: Generalized synthetic workflow for 6-amino-7-substituted quinazolinones.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of substituted quinazolinones.





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Caption: Standard laboratory workflow for synthesis and analysis.

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